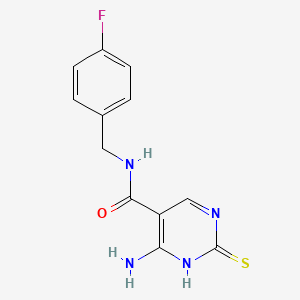

![molecular formula C14H12ClN5O2 B2374811 8-(3-氯苯基)-1-甲基-1,3,5-三氢咪唑烷并[1,2-h]嘌呤-2,4-二酮 CAS No. 847240-17-9](/img/structure/B2374811.png)

8-(3-氯苯基)-1-甲基-1,3,5-三氢咪唑烷并[1,2-h]嘌呤-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

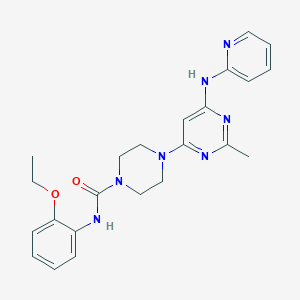

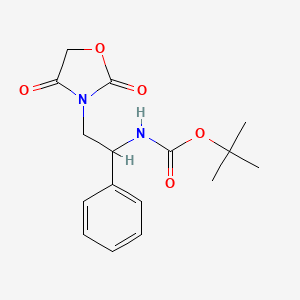

8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C14H12ClN5O2 and its molecular weight is 317.73. The purity is usually 95%.

BenchChem offers high-quality 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和衍生物研究

- 该化合物已用于合成新型化学结构。例如,它参与了 4-烷基或 4-苯基-7-甲基-1,2-二氢-7H-咪唑并[1,2,3-cd]嘌呤-6,8-二酮的合成,展示了其在化学合成中的多功能性 (Simo、Rybár 和 Alföldi,1998)。

生物学和药理学研究

- 这种化合物及其衍生物已被探索其潜在的生物活性。例如,一项研究合成并评估了衍生物对体外甘油三酯积累以及体内降血糖和降血脂活性的影响 (Kim 等人,2004)。

- 另一项研究重点关注咪唑并[2,1-f]嘌呤-2,4-二酮衍生物的合成和药理学评估,这些衍生物是有效的 5-HT(1A) 受体配体,并在焦虑和抗抑郁活性的临床前研究中显示出前景 (Zagórska 等人,2009)。

化学反应性和合成

- 该化合物已被用来研究相关结构的化学反应性。例如,格氏试剂与某些咪唑烷并-2,4-二酮反应的研究提供了对它们化学行为的见解,表明它们与典型的未饱和羰基化合物相比具有独特的反应性 (Akeng'a 和 Read,2005)。

结构和化合物开发

- 它在开发新的杂环化合物中发挥了重要作用,例如 2-烷基或 2-芳基-9-甲基-4,5-二氢-6H,8H-嘧啶并[1,2,3-cd]嘌呤-8,10(9H)-二酮,证明了其在扩展化学库中的作用 (imo、Rybár 和 Alföldi,1995)。

海洋天然产物研究

- 此外,它还存在于海洋天然产物中,如从南海柳珊瑚 Subergorgia suberosa 中分离出新型嘌呤生物碱,表明它存在于不同的生物系统中 (Qi、Zhang 和 Huang,2008)。

作用机制

Target of Action

The primary target of 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction .

Mode of Action

This compound acts as an antagonist to the adenosine receptor . It binds to the receptor, blocking its activation by adenosine. This blockade results in an increase in neuronal firing, leading to excitation .

Biochemical Pathways

The blockade of the adenosine receptor disrupts the normal functioning of adenosine in the body. Adenosine is involved in various biochemical pathways, including energy transfer (as adenosine triphosphate and adenosine diphosphate) and signal transduction (as cyclic adenosine monophosphate). The disruption of these pathways can lead to various downstream effects, including increased alertness and reduced inflammation .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body

Result of Action

The blockade of the adenosine receptor by 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can lead to a variety of effects. These include nervousness, restlessness, insomnia, headache, and nausea . These effects are primarily due to the increased neuronal firing caused by the blockade of the adenosine receptor .

属性

IUPAC Name |

6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2/c1-18-11-10(12(21)17-14(18)22)20-6-5-19(13(20)16-11)9-4-2-3-8(15)7-9/h2-4,7H,5-6H2,1H3,(H,17,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFYRUJCWXAZKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride](/img/structure/B2374730.png)

![N-(2,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374732.png)

![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2374739.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2374748.png)

![2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2374750.png)